4-Chloro-2-pyridin-3-ylquinazoline is synthesized from commercially available precursors such as 2-amino-benzonitrile and nicotinoyl chloride through various chemical reactions. Its classification falls within the broader category of quinazoline derivatives, which are often studied for their pharmacological properties, including anticancer and antimicrobial activities .
The synthesis of 4-Chloro-2-pyridin-3-ylquinazoline can be achieved through several methods:
Key parameters in these synthesis methods include temperature control, reaction time, and the concentration of reactants, all of which significantly affect yield and purity.
The molecular structure of 4-Chloro-2-pyridin-3-ylquinazoline can be characterized by its distinct heterocyclic framework:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
4-Chloro-2-pyridin-3-ylquinazoline participates in various chemical reactions:
The products formed from these reactions depend on the specific reagents used; for instance, nucleophilic substitution with an amine yields aminoquinazoline derivatives .
The mechanism of action for 4-Chloro-2-pyridin-3-ylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors associated with disease pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate pathways related to inflammation or infection .
Research indicates that this compound may bind to allosteric sites on target proteins, altering their activity without directly competing with substrates .
The physical and chemical properties of 4-Chloro-2-pyridin-3-ylquinazoline include:
These properties are crucial for determining its suitability for various applications in research and industry .
4-Chloro-2-pyridin-3-ylquinazoline has a wide range of applications:
4-Chloro-2-(pyridin-3-yl)quinazoline (CAS: 98296-25-4) is defined by the molecular formula C₁₃H₈ClN₃ and a molecular weight of 241.68 g/mol. Its structure integrates a planar quinazoline core substituted at the 2-position by a pyridin-3-yl ring and at the 4-position by a chlorine atom. Key identifiers include:
ClC1=C2C=CC=CC2=NC(C3=CC=CN=C3)=N1
[1] [3] TWEFNYVYEPIXIB-UHFFFAOYSA-N
[3] [5] ClC1N=C(N=C2C=CC=CC2=1)C1C=NC=CC=1
[3] The absence of chiral centers confers achirality, eliminating stereoisomerism concerns. Computational analyses predict a rotatable bond count of 1 (linking pyridine and quinazoline rings) and a topological polar surface area (TPSA) of 38.67 Ų, indicating moderate polarity [2] [5].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | C₁₃H₈ClN₃ |
Molecular Weight | 241.68 g/mol |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 1 |
Topological Polar Surface Area | 38.67 Ų |
The bioactivity and physicochemical properties of quinazolines are critically influenced by the pyridine attachment position:
Pyridin-3-yl Isomer (CAS 98296-25-4):Exhibits optimal binding affinity in pharmacological chaperones for β-glucocerebrosidase (GCase) due to the nitrogen's spatial orientation, which facilitates hydrogen bonding with enzyme residues. This isomer shows a dipole moment of 4.2 D, enhancing solubility and protein interactions [4] [5].
Pyridin-2-yl Isomer (CAS 27727-37-3):Steric clashes between the ortho-hydrogen and quinazoline H-5 disrupt planarity, reducing binding efficiency by 10-fold compared to the 3-yl isomer. Its dipole moment is lower (3.1 D) [9].
Pyridin-4-yl Isomer (CAS 6484-27-1):Symmetric topology limits dipole asymmetry (dipole moment: 1.8 D), diminishing electrostatic interactions with target proteins. This isomer shows no significant GCase inhibition in biochemical assays [4] [6].
Table 2: Isomeric Comparison of Physical and Biochemical Properties
Isomer | CAS Number | Dipole Moment (D) | GCase IC₅₀ (μM) | Key Limitation |
---|---|---|---|---|
Pyridin-3-yl | 98296-25-4 | 4.2 | 0.020–0.177 | None (optimized geometry) |
Pyridin-2-yl | 27727-37-3 | 3.1 | >1.0 | Steric hindrance at ortho-position |
Pyridin-4-yl | 6484-27-1 | 1.8 | Inactive | Low polarity |
Nuclear Magnetic Resonance (NMR)
¹H NMR spectral data (DMSO-d₆, 500 MHz) reveals distinct proton environments:
Infrared (IR) and Raman Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
X-ray Diffraction Analysis
Single-crystal studies of analogous quinazoline derivatives confirm planar molecular frameworks with minor deviations (<5°). The pyridin-3-yl ring exhibits a dihedral angle of 12–15° relative to the quinazoline plane, optimizing π-stacking in crystal lattices. Unit cell parameters typically indicate monoclinic systems (space group P2₁/c) with density near 1.45 g/cm³ [4].
Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 8.75 (s, 1H), 8.32 (d, J=8 Hz, 1H) | H-2' (pyridine), H-5 (quinazoline) |
¹³C NMR | δ 162.1, 156.7, 151.2 | C-4, C-2, C-2' (quaternary carbons) |
IR (cm⁻¹) | 1590–1630 (s), 760 (m) | C=N stretch, C−Cl bend |
X-ray Diffraction | a=8.21 Å, b=11.05 Å, c=14.30 Å, β=98.5° | Monoclinic unit cell parameters |
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 72138-88-6
CAS No.: 1526817-78-6
CAS No.: 37305-51-4